molecular formula C17H15NO4 B11779561 5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B11779561
M. Wt: 297.30 g/mol
InChI Key: MFOOYKHWFAJGMI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: is a complex organic compound that belongs to the class of oxazinones This compound is characterized by the presence of a benzyloxy group, an oxirane ring, and a benzo[b][1,4]oxazin-3(4H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Construction of the Oxirane Ring: The oxirane ring is usually formed via an epoxidation reaction, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Formation of the Benzo[b][1,4]oxazin-3(4H)-one Core: This step involves the cyclization of an appropriate precursor, often through a condensation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the oxirane ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may result in alcohols or alkanes.

Scientific Research Applications

5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The benzyloxy group and the benzo[b][1,4]oxazin-3(4H)-one core also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: can be compared with other similar compounds, such as:

    5-(Methoxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(Benzyloxy)-8-(hydroxy)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a hydroxy group instead of an oxirane ring.

    5-(Benzyloxy)-8-(methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a methyl group instead of an oxirane ring.

These comparisons highlight the unique features of This compound , such as the presence of both a benzyloxy group and an oxirane ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

8-(oxiran-2-yl)-5-phenylmethoxy-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15-10-22-17-12(14-9-21-14)6-7-13(16(17)18-15)20-8-11-4-2-1-3-5-11/h1-7,14H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOYKHWFAJGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C3C(=C(C=C2)OCC4=CC=CC=C4)NC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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